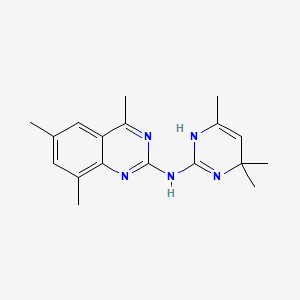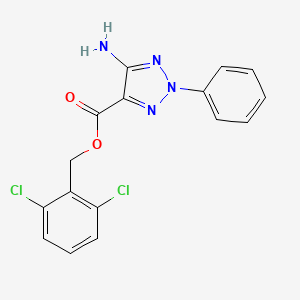![molecular formula C30H40N2O8S2 B11071626 N,N'-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide](/img/structure/B11071626.png)
N,N'-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of N,N’-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylphenol with propylene oxide to form 3-(4-ethylphenoxy)propanol. This intermediate is then reacted with 4,6-dimethoxybenzene-1,3-disulfonyl chloride in the presence of a base to yield the final product .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
N,N’-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
N,N’-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N,N’-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
N,N’-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide can be compared with other similar compounds, such as:
N,N’-bis[3-(dimethylamino)propyl]perylene-3,4,9,10-tetracarboxylic diimide (PDIN): Both compounds have complex structures and are used in various scientific applications, but they differ in their specific functional groups and resulting properties.
N,N’-bis(3-(trimethoxysilyl)propyl)ethylenediamine: This compound shares some structural similarities but has different functional groups, leading to distinct chemical behaviors and applications.
Properties
Molecular Formula |
C30H40N2O8S2 |
|---|---|
Molecular Weight |
620.8 g/mol |
IUPAC Name |
1-N,3-N-bis[3-(4-ethylphenoxy)propyl]-4,6-dimethoxybenzene-1,3-disulfonamide |
InChI |
InChI=1S/C30H40N2O8S2/c1-5-23-9-13-25(14-10-23)39-19-7-17-31-41(33,34)29-22-30(28(38-4)21-27(29)37-3)42(35,36)32-18-8-20-40-26-15-11-24(6-2)12-16-26/h9-16,21-22,31-32H,5-8,17-20H2,1-4H3 |
InChI Key |
NJHRXZZYQPHRMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCNS(=O)(=O)C2=CC(=C(C=C2OC)OC)S(=O)(=O)NCCCOC3=CC=C(C=C3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [5'-benzyl-3'-[2-(methylthio)ethyl]-2,4',6'-trioxo-3',3A',4',5',6',6A'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrol]-1(2H)-YL]acetate](/img/structure/B11071543.png)
![N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B11071544.png)
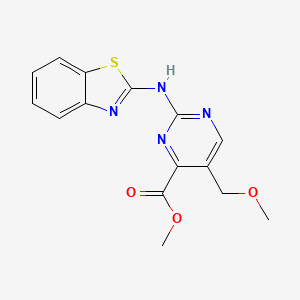
![3,4-dimethyl-1-(1-phenylethyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11071555.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11071559.png)
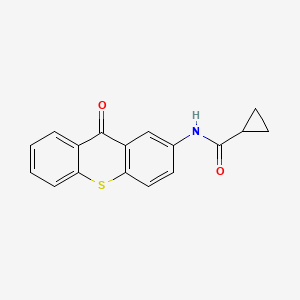
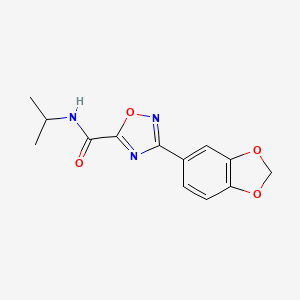
![methyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate](/img/structure/B11071588.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11071594.png)
![2-(4-benzylpiperazin-1-yl)-N-{2-[(5-nitropyridin-2-yl)amino]ethyl}acetamide](/img/structure/B11071604.png)
![4-(Octylsulfonyl)butyl {[4-(trifluoromethyl)phenyl]carbonyl}carbamate](/img/structure/B11071607.png)
